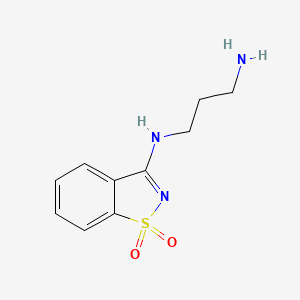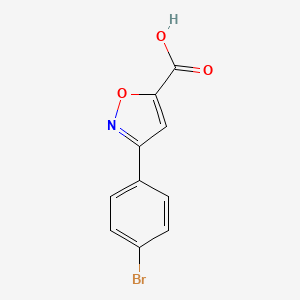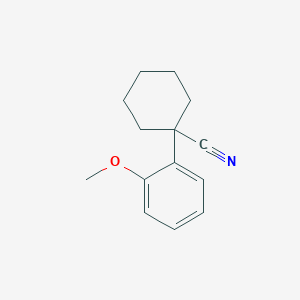![molecular formula C10H12N2O B7836329 4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile](/img/structure/B7836329.png)
4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile is a versatile organic compound that plays a significant role in various chemical and biological fields. This compound features a benzene ring substituted with a nitrile group and an amino alcohol functional group. Due to its unique structure, it can participate in diverse chemical reactions and possesses noteworthy properties suitable for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile typically involves the condensation of 4-cyanobenzaldehyde with 2-aminoethanol. The reaction proceeds under mild acidic or neutral conditions, often using a solvent such as ethanol or methanol to facilitate the interaction. This leads to the formation of the desired benzonitrile derivative with high yield and purity.
Industrial Production Methods: : On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors, which ensure controlled reaction conditions and efficient mixing of reactants. The use of catalysts, such as zeolites or ion-exchange resins, may further enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the hydroxyl group, forming aldehydes or carboxylic acids depending on the reaction conditions and reagents used.
Reduction: : The nitrile group can be reduced to an amine, providing access to a range of derivative compounds.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are common oxidizing agents.
Reduction: : Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: : Halogenating agents or alkylating agents, under basic or acidic conditions.
Major Products Formed
Oxidation: : Formation of 4-cyanobenzaldehyde or 4-cyanobenzoic acid.
Reduction: : Formation of 4-[(2-Amino-ethylamino)-methyl]-benzonitrile.
Substitution: : Formation of various substituted benzonitriles with different functional groups.
Applications De Recherche Scientifique
Chemistry: : 4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile is used as an intermediate in organic synthesis, enabling the construction of more complex molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.
Biology: : In the field of biology, this compound is utilized in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists. It may also be incorporated into probes and sensors for detecting specific biomolecules.
Medicine: : Pharmaceutical research exploits this compound's potential in drug discovery and development. Its derivatives might exhibit pharmacological activities, including antimicrobial, anticancer, or anti-inflammatory properties.
Industry: : This compound finds applications in the production of specialty chemicals, polymer additives, and advanced materials due to its reactive functional groups and stability.
Mécanisme D'action
The mechanism by which 4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands. The compound's ability to form hydrogen bonds and engage in electrostatic interactions with biological macromolecules underlies its bioactivity.
Comparaison Avec Des Composés Similaires
When compared to other benzonitrile derivatives, 4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile stands out due to its combination of hydroxyl and amino functional groups. This dual functionality enhances its reactivity and utility in various applications.
Similar Compounds
4-Aminobenzonitrile: : Lacks the hydroxyl group, limiting its reactivity.
4-Hydroxybenzonitrile: : Lacks the amino group, affecting its interaction profile.
4-Methylbenzonitrile: : Contains a methyl group instead of an amino alcohol, altering its chemical behavior and applications.
Propriétés
IUPAC Name |
4-[(2-hydroxyethylamino)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-7-9-1-3-10(4-2-9)8-12-5-6-13/h1-4,12-13H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJTWTBZDNDQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCO)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7836249.png)
![2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7836253.png)
![3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7836264.png)
![[(4-Phenylphthalazin-1-yl)sulfanyl]acetic acid](/img/structure/B7836279.png)
![3-pyridin-4-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7836281.png)
![3-pyridin-3-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7836284.png)






![2-(tert-Butyl)benzo[d]oxazol-6-amine](/img/structure/B7836343.png)

